molecular formula C8H13ClN4O2 B1379624 N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride CAS No. 1803597-80-9

N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride

Cat. No.: B1379624
CAS No.: 1803597-80-9
M. Wt: 232.67 g/mol
InChI Key: HLJLIZHRPPLOFA-UHFFFAOYSA-N
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Description

N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrrolidin-2-ylamine and oxalyl chloride.

  • Reaction Steps: The reaction involves the formation of an intermediate oxadiazole ring through cyclization, followed by acetylation to introduce the acetamide group.

  • Conditions: The reaction is usually carried out under reflux conditions with an appropriate solvent, such as dichloromethane, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids can be formed.

  • Reduction Products: Alcohols and amines are common reduction products.

  • Substitution Products: Various derivatives with different substituents can be synthesized.

Scientific Research Applications

Chemistry: N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Oxadiazoles: Other oxadiazole derivatives with different substituents.

  • Pyrrolidinones: Compounds containing the pyrrolidinone ring structure.

  • Acetamides: Other acetamide derivatives with varying functional groups.

Uniqueness: N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride is unique due to its specific combination of the oxadiazole and pyrrolidinyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-pyrrolidin-2-yl-1,3,4-oxadiazol-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.ClH/c1-5(13)10-8-12-11-7(14-8)6-3-2-4-9-6;/h6,9H,2-4H2,1H3,(H,10,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJLIZHRPPLOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 2
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 3
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 5
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride
Reactant of Route 6
N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride

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